molecular formula C21H21N5O4S B12491043 4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid

4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B12491043
M. Wt: 439.5 g/mol
InChI Key: YIEBUGNMTXCWNO-UHFFFAOYSA-N
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Description

4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and medicinal chemistry . The unique structure of this compound, which includes a triazole ring, a sulfanyl group, and a benzoic acid moiety, makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also becoming increasingly important in the industrial production of such complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological receptors.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further contributing to the compound’s biological activity .

Properties

Molecular Formula

C21H21N5O4S

Molecular Weight

439.5 g/mol

IUPAC Name

4-[[2-[[5-(1-benzamidoethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C21H21N5O4S/c1-13(22-19(28)14-6-4-3-5-7-14)18-24-25-21(26(18)2)31-12-17(27)23-16-10-8-15(9-11-16)20(29)30/h3-11,13H,12H2,1-2H3,(H,22,28)(H,23,27)(H,29,30)

InChI Key

YIEBUGNMTXCWNO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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